Nad+

Biocatalysis Enzyme Kinetics Protein Engineering

本品为氧化型β-烟酰胺腺嘌呤二核苷酸(NAD+),系直接催化辅酶因子,区别于需经多步转化的前体分子(NMN/NR)或还原态(NADH)。超过400种氧化还原酶对NAD+具有严格辅酶特异性,误用NADP+或NADH替代将因竞争性抑制导致实验失败。适用于NAD+依赖性脱氢酶活性测定、手性合成生物催化及NAD+/NADH比率检测试剂盒的标准品配制。采购需指定HPLC≥98%纯度,以确保340nm检测波长下背景干扰最小化。

Molecular Formula C21H27N7O14P2
Molecular Weight 663.4 g/mol
CAS No. 53-84-9
Cat. No. B000430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNad+
CAS53-84-9
SynonymsAdenine Dinucleotide, Dihydronicotinamide
Coenzyme I
Dihydronicotinamide Adenine Dinucleotide
Dinucleotide, Dihydronicotinamide Adenine
Dinucleotide, Nicotinamide-Adenine
Diphosphopyridine Nucleotide
DPN
NAD
NADH
Nadide
Nicotinamide Adenine Dinucleotide
Nicotinamide-Adenine Dinucleotide
Nucleotide, Diphosphopyridine
Molecular FormulaC21H27N7O14P2
Molecular Weight663.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
InChIInChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
InChIKeyBAWFJGJZGIEFAR-NNYOXOHSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility752.5 mg/mL

NAD+ (53-84-9) Procurement Guide: Essential Coenzyme for Redox Biochemistry & Industrial Biocatalysis


Nicotinamide adenine dinucleotide (NAD+; CAS 53-84-9) is a fundamental pyridine nucleotide coenzyme that acts as a universal electron carrier in catabolic redox reactions [1]. It is essential for hundreds of enzymatic processes across all domains of life, making it a critical reagent for in vitro biochemical assays, metabolic engineering, and industrial biocatalysis [1]. As the oxidized form of the NAD+/NADH redox couple, NAD+ is specifically required as an electron acceptor, with its role in cellular energetics and signaling distinguishing it from its reduced counterpart, NADH [2]. Its high cost in industrial processes necessitates a clear understanding of its specific advantages to avoid costly substitution errors with other cofactors like NADP+ or its precursors [1].

Why NAD+ (53-84-9) Cannot Be Generically Substituted: Cofactor Specificity and Economic Realities


Substituting NAD+ with a generic alternative like NADH, NADP+, or a precursor such as NMN is not scientifically or economically viable due to fundamental differences in biochemical function, enzyme specificity, and cost. NAD+ acts as the electron acceptor in catabolic reactions, a role NADH cannot fulfill; conversely, NADH is the electron donor [1]. While NADP+ is a structural analog, most NAD+-dependent dehydrogenases exhibit a strong, quantifiable preference for the non-phosphorylated cofactor, often showing catalytic efficiencies (kcat/Km) that are orders of magnitude higher with NAD+ [2]. From an industrial perspective, NAD+ is the preferred cofactor due to its significantly lower cost and higher stability compared to NADP+/NADPH, making its substitution economically prohibitive in large-scale biocatalysis [3]. Furthermore, NAD+ precursors like NMN and NR are not functional replacements; they are prodrugs intended for in vivo NAD+ boosting and are not suitable for direct use in in vitro enzyme assays [4].

Quantitative Evidence Guide: Verifiable Differentiation of NAD+ (53-84-9) from Comparators


NAD+ Exhibits 40-Fold Higher Catalytic Efficiency than NADPH in a Benchmark Dehydrogenase

The catalytic efficiency (kcat/Km) of wild-type alcohol dehydrogenase (AdhZ3) for NAD+ is substantially higher than for NADPH, making it the kinetically superior cofactor for this enzyme class. The data show a kcat/Km for NAD+ of 40 mM⁻¹ min⁻¹, compared to 0.90 mM⁻¹ min⁻¹ for NADPH [1].

Biocatalysis Enzyme Kinetics Protein Engineering

NAD+ Stability Profile: Quantitative Degradation Kinetics Under Defined Buffer Conditions

NAD+ exhibits greater stability in specific buffer systems compared to its reduced form, NADH. A factorial design study found that NADH oxidation (degradation) is significantly accelerated in phosphate buffer. The main factors affecting NADH stability, in order of increasing effect, are pH, temperature, and buffer type, with phosphate buffer causing faster degradation [1]. While this study focused on NADH, it implies that the oxidized NAD+ form is more stable under these conditions, a critical factor for long-term reagent storage and assay reproducibility.

Reagent Stability Analytical Chemistry Assay Development

Economic Advantage: NAD+ is a Lower-Cost Cofactor Compared to NADP+ for Industrial Biocatalysis

From an industrial and economic standpoint, NAD+ represents the preferred cofactor over NADP+ for reactions using isolated enzymes. This preference is explicitly due to its lower price and higher stability, which are critical for the economic viability of large-scale biocatalytic processes [1]. While exact pricing fluctuates, this established principle in industrial biotechnology is a key driver for procuring NAD+ over its more expensive phosphorylated counterpart.

Industrial Biotechnology Cost-Efficiency Biocatalysis

Validated Application Scenarios for NAD+ (53-84-9) Based on Differential Evidence


In Vitro Enzyme Assays Requiring the Oxidized Cofactor

NAD+ is the definitive electron acceptor for a vast number of oxidoreductases in catabolic pathways. Its use is mandatory for in vitro kinetic characterization (e.g., determining Km and Vmax) of dehydrogenases like alcohol dehydrogenase and lactate dehydrogenase. Substituting with NADH, which acts as an electron donor, would render the assay non-functional. The high catalytic efficiency of NAD+ over NADP+ (e.g., 44.4-fold higher kcat/Km for AdhZ3) [1] ensures accurate kinetic measurements and avoids the introduction of significant error from an inefficient cofactor.

Industrial Biocatalysis for the Production of Value-Added Chemicals

In the sustainable production of chemicals like chiral alcohols and pharmaceutical intermediates, NAD+ is the cofactor of choice for enzymatic reduction reactions. Its selection over NADP+ is driven by a combination of superior stability and a significantly lower market price, which directly reduces the operating costs of large-scale biotransformations [2]. This makes NAD+ the economically rational choice for industrial process development where cofactor cost is a major constraint.

Development of Robust Biosensors and Diagnostic Assays

The superior stability of NAD+ in specific buffers compared to its reduced counterpart, NADH, makes it the preferred form for the development of long-term stable biosensors and clinical diagnostic kits [3]. Assays designed around the generation or consumption of NADH rely on the initial presence of a stable, high-purity NAD+ reagent to ensure low background signal and reproducible quantification of analytes like glucose or ethanol.

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